molecular formula C10H12N2Na4O11P2 B10855392 pdTp (tetrasodium)

pdTp (tetrasodium)

Cat. No.: B10855392
M. Wt: 490.12 g/mol
InChI Key: VDPDGAPWPLBFIC-UHFFFAOYSA-J
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Preparation Methods

Synthetic Routes and Reaction Conditions

Thymidine 3’,5’-diphosphate tetrasodium can be synthesized through a multicomponent reaction involving thymidine and phosphoric acid derivatives. The reaction typically requires a controlled environment with specific temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of thymidine 3’,5’-diphosphate tetrasodium involves large-scale synthesis using automated reactors. The process includes the purification of the compound through crystallization and filtration techniques to achieve high purity levels required for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Thymidine 3’,5’-diphosphate tetrasodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various phosphorylated derivatives of thymidine, which have significant applications in biochemical research and pharmaceutical development .

Scientific Research Applications

Thymidine 3’,5’-diphosphate tetrasodium has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thymidine 3’,5’-diphosphate tetrasodium is unique due to its selective inhibition of staphylococcal nuclease and tudor domain containing 1, which is not commonly observed in other similar compounds. Its significant anti-tumor activity and potential use as a catalyst in biochemical reactions further distinguish it from other compounds .

Properties

Molecular Formula

C10H12N2Na4O11P2

Molecular Weight

490.12 g/mol

IUPAC Name

tetrasodium;[5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate

InChI

InChI=1S/C10H16N2O11P2.4Na/c1-5-3-12(10(14)11-9(5)13)8-2-6(23-25(18,19)20)7(22-8)4-21-24(15,16)17;;;;/h3,6-8H,2,4H2,1H3,(H,11,13,14)(H2,15,16,17)(H2,18,19,20);;;;/q;4*+1/p-4

InChI Key

VDPDGAPWPLBFIC-UHFFFAOYSA-J

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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